molecular formula C13H10O2 B049139 2-Phenoxybenzaldehyde CAS No. 19434-34-5

2-Phenoxybenzaldehyde

Cat. No.: B049139
CAS No.: 19434-34-5
M. Wt: 198.22 g/mol
InChI Key: IMPIIVKYTNMBCD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Phenoxybenzaldehyde interacts with various enzymes and proteins in biochemical reactions . It has been found to form chalcones when reacted with different aldehydes . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It has been shown to produce cell cycle arrest, inhibition of cell differentiation, and generation of reactive oxygen species . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxybenzaldehyde can be synthesized through a nucleophilic aromatic substitution reaction. This involves reacting 2-fluorobenzaldehyde with phenol in the presence of potassium carbonate in dimethylformamide under reflux conditions.

Industrial Production Methods: An improved industrial process involves the oxidation of meta-phenoxy toluene in the presence of a catalyst containing cobalt and manganese acetates, along with promoters such as bromide and zirconium ions. This reaction is carried out at temperatures ranging from 398 to 448 K and pressures between 200 to 900 psig .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenoxybenzoic acid.

    Reduction: It can be reduced to phenoxybenzyl alcohol.

    Substitution: It can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenoxybenzoic acid.

    Reduction: Phenoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Phenoxybenzaldehyde primarily involves its role as a reagent in chemical syntheses. For instance, in the synthesis of chiral 1,3,4-oxadiazol-2-ones, it acts as a precursor that undergoes specific chemical transformations to yield the desired product. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

  • Phenoxybenzyl alcohol
  • Phenoxybenzoic acid
  • Phenoxybenzene

Comparison: 2-Phenoxybenzaldehyde is unique due to its aldehyde functional group, which makes it a versatile intermediate in various chemical reactions. In contrast, phenoxybenzyl alcohol and phenoxybenzoic acid have hydroxyl and carboxyl functional groups, respectively, which confer different reactivity and applications. Phenoxybenzene lacks the aldehyde group, making it less reactive in certain synthetic applications .

Properties

IUPAC Name

2-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPIIVKYTNMBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173057
Record name o-Phenoxybenzaldehyde
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19434-34-5
Record name 2-Phenoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19434-34-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Phenoxybenzaldehyde
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Record name o-Phenoxybenzaldehyde
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Record name o-phenoxybenzaldehyde
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Record name O-PHENOXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

At room temperature, under an argon atmosphere, n-butyllithium (15.45 mL of a 2.5M solution in hexanes, 38.61 mmol) was added to a solution of diphenyl ether (5.0 g; 29.38 mmol) in 100 mL of ether, and the reaction mixture was gently refluxed for 4 hrs. After cooling to 0° C., N,N-dimethylformamide (22.73 mL; 0.293 mol) was added dropwise and the reaction was stirred for 15 min at 0° C. and 1.5 hr at room temperature. After adding 10% H2SO4 to pH 1, it was stirred for 15 min and extracted into ethyl acetate. Chromatography of the crude product (10% ethyl acetate/hexane) provided 4.0 g (69%) of the aldehyde, 1H NMR (CDCl3): δ 6.97 (d, 1H); 7.02-7.11 (m, 2H); 7.18-7.22 (m, 2H); 7.29 (t, 1H); 7.39 (t, 1H); 7.43 (t, 1H); 7.95 (t, 1H).
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69%

Synthesis routes and methods II

Procedure details

To a solution of 2-fluorobenzaldehyde (0.5 ml) in dimethylformamide (5 ml), 676 mg of phenol and 993 mg of potassium carbonate were added, and the reaction solution was stirred overnight at 100° C. The reaction solution was cooled, then 1N hydrochloric acid was added, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: hexane/ethyl acetate (98:2-50/50)) to afford the title compound as a pale yellow oil.
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676 mg
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Synthesis routes and methods III

Procedure details

A mixture of 2-phenoxybenzyl alcohol (4.0 g, 20.2 mmol, prepared by the reduction of commercially available 2-phenoxybenzoic acid with LiAlH4 /THF) and 150 mL CH2Cl2 was treated with pyridinium dichromate (11.39 g, 30.3 mmol) at 25° C. and stirred for another 36 hours. The mixture was filtered through d.e. and then through a pad of silica gel to produce 3.11 g (78%) of title compound as a yellow oil. 1H NMR (CDCl3) δ6.8 (d, 1H), 6.9 (d, 1H), 7.0 (m, 2H), 7.1 (m, 2H), 7.2 (m, 1H), 8.9 (m, 1H), 10.2 (s, 1H).
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78%

Synthesis routes and methods IV

Procedure details

To a solution of oxalyl chloride (6.82 g, 53.71 mmol) in CH2Cl2 (250 mL) at -78° C., was added dimethylsulfoxide (8.76 g, 112.1 mmol) dropwise. The mixture was stirred for 5 mins. A solution of crude 2-phenoxybenzyl alcohol from above in CH2Cl2 (20 mL) was added dropwise. Upon completion of addition, the reaction was stirred for 20 mins at -78∞C. Triethylamine (23.58 g, 233.5 mmol) was then added dropwise. The cooling bath was removed and the reaction allowed to warm to room temperature It was then diluted with brine (250 mL). The layers were separated and the aqueous was extracted with CH2Cl2 (2×250 mL). The organics were combined, dried with MgSO4 and concentrated. The resulting residue was chromatographed (silica gel, ether:hexanes, 20:80) to afford 7.65 g (83% over the two steps) of 2-phenoxybenzaldehyde as a pale yellow oil.
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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Phenoxybenzaldehyde in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly for constructing various heterocyclic compounds. One notable application is its use in the synthesis of xanthene derivatives, which exhibit a wide range of biological and pharmacological properties. [] Additionally, it serves as a key starting material for synthesizing methyl 7H-dibenz[b,g]oxocin-6-carboxylates, achieved through a novel method involving Friedel-Crafts reactions with Morita-Baylis-Hillman adducts. [, ]

Q2: Can you describe a specific example of how this compound is used to synthesize xanthene derivatives?

A2: A recent study [] demonstrated a novel synthesis of substituted 9-methyl-9-arylxanthenes using this compound as a starting material. The process involved a four-step synthesis of original alkene compounds. These alkenes underwent an intramolecular Friedel-Crafts alkylation catalyzed by trifluoroacetic acid, resulting in the formation of the desired xanthene derivatives. This method highlights the utility of this compound in constructing complex heterocyclic structures with potential biological applications.

Q3: Are there other heterocyclic systems, besides xanthenes, that can be accessed using this compound?

A3: Yes, research indicates that this compound can be employed in synthesizing methyl 7H-dibenz[b,g]oxocin-6-carboxylates. [, ] This method exploits the reactivity of this compound in Morita-Baylis-Hillman reactions, followed by a Friedel-Crafts cyclization to construct the eight-membered oxocin ring. This example demonstrates the versatility of this compound in accessing diverse heterocyclic scaffolds.

Q4: Have there been studies exploring the potential biological activity of compounds derived from this compound?

A4: While the provided research primarily focuses on the synthetic utility of this compound, one study investigated the anti-tuberculosis activity of derivatives based on 3-methoxy-2-phenoxybenzaldehyde, 3-methoxy-4-(3-methoxyphenoxy)benzaldehyde, and 3-methoxy-4-(4-methoxyphenoxy)benzaldehyde. [] This suggests that incorporating this compound into more complex structures may lead to compounds with valuable pharmacological properties.

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